Sodium Danshensu

Description

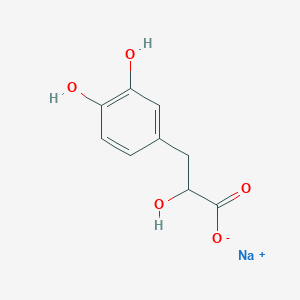

Structure

3D Structure of Parent

Propriétés

IUPAC Name |

sodium;3-(3,4-dihydroxyphenyl)-2-hydroxypropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O5.Na/c10-6-2-1-5(3-7(6)11)4-8(12)9(13)14;/h1-3,8,10-12H,4H2,(H,13,14);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMMKVDBZTXUHFO-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CC(C(=O)[O-])O)O)O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NaO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67920-52-9 | |

| Record name | 67920-52-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of Sodium Danshensu

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium Danshensu (B613839), the sodium salt of Danshensu (Salvianolic acid A), is a pharmacologically active compound with significant therapeutic potential, particularly in the treatment of cardiovascular diseases. This technical guide provides a comprehensive overview of the synthesis and purification of Sodium Danshensu. It details various synthesis methodologies, including extraction from natural sources, chemoenzymatic synthesis, and multi-enzyme cascade reactions, presenting a comparative analysis of their respective yields and purities. Furthermore, this guide elaborates on state-of-the-art purification protocols, with a focus on chromatographic techniques and crystallization, offering insights into process optimization for achieving high-purity this compound suitable for research and pharmaceutical applications. Detailed experimental protocols and quantitative data are presented to facilitate practical application by researchers in the field.

Introduction

Danshensu (3,4-dihydroxyphenyllactic acid) is a major water-soluble bioactive component isolated from the root of Salvia miltiorrhiza (Danshen), a herb widely used in traditional Chinese medicine.[1] To enhance its stability and bioavailability, Danshensu is often converted to its sodium salt, this compound.[2] The compound has garnered significant attention for its therapeutic properties, including antioxidant, anti-inflammatory, and cardioprotective effects. This guide aims to provide a detailed technical overview of the synthesis and purification processes for obtaining high-purity this compound.

Synthesis of this compound

The production of this compound can be broadly categorized into three main approaches: extraction from its natural source, chemical or chemoenzymatic synthesis, and biosynthesis through multi-enzyme cascades. The final step in each of these processes typically involves the neutralization of Danshensu with a sodium base to yield this compound.

Extraction from Salvia miltiorrhiza

Extraction from the dried roots of Salvia miltiorrhiza is a common method for obtaining Danshensu. The process generally involves solid-liquid extraction followed by a series of purification steps.

Experimental Protocol: Extraction from Salvia miltiorrhiza

A patented method for the large-scale preparation of high-purity this compound from Salvia miltiorrhiza is as follows:[3]

-

Defatting: The sliced roots of Salvia miltiorrhiza are first soaked in absolute ethanol (B145695) for 2-3 hours to remove fat-soluble components. The solid residue is then collected.

-

Extraction: The defatted residue is pulverized and subjected to thermal extraction with a weakly acidic solution (pH 3-4) at 60-70°C for 5-7 hours, followed by ultrasonic extraction for 3-4 hours.

-

Concentration: The resulting extract is concentrated under reduced pressure to yield a thick paste.

-

Initial Purification: The concentrated extract is then subjected to adsorption chromatography using a weakly acidic AB-type macroporous resin. The column is eluted with a weakly alkaline phosphate (B84403) buffer (pH 8-9) to collect the Danshensu-rich fraction.

-

Conversion to Sodium Salt: The purified Danshensu is neutralized with an appropriate amount of sodium hydroxide (B78521) under controlled pH and temperature to form this compound.

This method has been reported to yield this compound with a purity exceeding 98%.[3]

Chemoenzymatic Synthesis

Chemoenzymatic synthesis offers an alternative route that combines chemical reactions with enzymatic transformations to achieve high stereoselectivity and yield.

Experimental Protocol: Chemoenzymatic Synthesis of Danshensu [4]

-

Erlenmeyer Condensation: 3,4-dihydroxybenzaldehyde (B13553) and acetylglycine undergo an Erlenmeyer condensation.

-

Ring Opening: The resulting product undergoes a ring-opening reaction to form α-acetamino-β-(3,4-diacetoxylphenyl)acrylic acid.

-

Hydrolysis: The acrylic acid derivative is hydrolyzed with hydrochloric acid to produce β-(3,4-dihydroxyphenyl) pyruvate (B1213749).

-

Enzymatic Reduction: The pyruvate derivative is then enzymatically reduced using resting cells of Pediococcus acidilactici to yield Danshensu.

This chemoenzymatic approach has been reported to achieve an overall yield of 69.4% with an optical purity of 97.5% ee.[4]

Multi-Enzyme Cascade Synthesis

Recent advancements have led to the development of multi-enzyme cascade systems for the synthesis of Danshensu, offering a more sustainable and efficient approach.

Experimental Protocol: Multi-Enzyme Cascade Synthesis of Danshensu [5][6]

-

Reaction Setup: A one-pot reaction is designed using a cascade of enzymes. For instance, L-DOPA can be converted to Danshensu using tyrosine aminotransferase (EcTyrB), D-isomer-specific 2-hydroxyacid dehydrogenase (LfD2-HDH), and glutamate (B1630785) dehydrogenase (CdgluD) for cofactor regeneration.[5]

-

Optimization: Reaction conditions such as temperature, pH, enzyme ratios, and substrate concentrations are optimized to maximize yield. Optimal conditions have been reported as 35°C and pH 7.0.[5]

-

Continuous Flow Synthesis: The bienzymatic system can be implemented in a packed-bed reactor for continuous flow synthesis, achieving high conversion rates.[6]

A multi-enzyme cascade starting from L-DOPA has demonstrated a yield of up to 98.3% at a 20 mM substrate concentration.[5] A continuous flow system has achieved up to 80% conversion with a final purity of 96%.[6]

Comparative Analysis of Synthesis Methods

| Synthesis Method | Starting Material | Key Steps | Reported Yield | Reported Purity |

| Extraction | Salvia miltiorrhiza roots | Defatting, acidic extraction, macroporous resin chromatography | Varies with plant material | >98%[3] |

| Chemoenzymatic Synthesis | 3,4-dihydroxybenzaldehyde | Erlenmeyer condensation, enzymatic reduction | 69.4%[4] | 97.5% ee[4] |

| Multi-Enzyme Cascade | L-DOPA | One-pot enzymatic cascade | up to 98.3%[5] | 96%[6] |

Purification of this compound

Achieving high purity is critical for the therapeutic application of this compound. The primary purification strategies involve chromatography and crystallization.

Chromatographic Purification

Chromatography is a powerful technique for separating this compound from impurities. The choice of chromatographic resin is crucial for achieving optimal separation.

-

Macroporous Adsorption Resins: As detailed in the extraction protocol, weakly acidic AB-type macroporous resins are effective for the initial purification of Danshensu from crude extracts.[3]

-

Ion-Exchange Chromatography: Given the acidic nature of Danshensu, anion-exchange chromatography can be a highly effective purification step. The negatively charged carboxyl group of Danshensu will bind to a positively charged anion-exchange resin, allowing for the separation from neutral and positively charged impurities.

-

Size-Exclusion Chromatography: This technique separates molecules based on their size and can be used to remove high molecular weight impurities such as polysaccharides that may be co-extracted from the plant material.

-

Reversed-Phase Chromatography: High-performance liquid chromatography (HPLC) using a C18 column is a standard analytical method for determining the purity of this compound and can also be adapted for preparative scale purification.[7]

Experimental Workflow for Chromatographic Purification

Caption: Chromatographic purification workflow for this compound.

Crystallization

Crystallization is a critical final step for obtaining highly pure, crystalline this compound. The process relies on the principle of supersaturation, where the solubility of the compound is decreased to induce crystal formation.

Experimental Protocol: Crystallization of this compound [3]

-

Dissolution: The partially purified this compound is dissolved in absolute ethanol, potentially with the aid of activated carbon to remove colored impurities.

-

Filtration: The solution is filtered to remove any insoluble materials.

-

Cooling Crystallization: The filtrate is allowed to stand at a low temperature (e.g., 4°C) for an extended period (e.g., 12 hours) to induce crystallization.

-

Recrystallization: For higher purity, the collected crystals can be redissolved in fresh solvent and the crystallization process repeated.

-

Drying: The final crystals are dried, for instance, using microwave drying.

Optimization of Crystallization

The efficiency of crystallization and the quality of the resulting crystals are influenced by several factors:

-

Solvent System: The choice of solvent and anti-solvent is critical.

-

Temperature: A controlled cooling rate can influence crystal size and purity.

-

Supersaturation: The degree of supersaturation affects the nucleation and growth of crystals.

-

pH: The pH of the solution can impact the solubility and stability of this compound.

-

Agitation: Stirring can influence crystal size distribution.

Systematic optimization of these parameters is essential to maximize yield and purity.

Biosynthesis of Danshensu

Understanding the natural biosynthetic pathway of Danshensu in Salvia miltiorrhiza can provide insights for metabolic engineering approaches to enhance its production. Danshensu is synthesized via the tyrosine-derived pathway.

Caption: Biosynthesis pathway of Danshensu.

Conclusion

The synthesis and purification of this compound can be achieved through various effective methods. Extraction from Salvia miltiorrhiza remains a viable approach for large-scale production, with optimized protocols yielding high-purity products. Chemoenzymatic and multi-enzyme cascade syntheses represent promising alternatives, offering high yields and stereoselectivity. A multi-step purification strategy, combining different chromatographic techniques with a final crystallization step, is essential for obtaining this compound of pharmaceutical-grade purity. Further research into the optimization of both synthesis and purification processes will continue to enhance the efficiency and cost-effectiveness of producing this valuable therapeutic compound.

References

- 1. benchchem.com [benchchem.com]

- 2. Synergistic Differential DNA Demethylation Activity of Danshensu (Salvia miltiorrhiza) Associated with Different Probiotics in Nonalcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CN102336652A - Method for scale preparation of high-purity Danshensu sodium - Google Patents [patents.google.com]

- 4. Chemoenzymatic Synthesis of Danshensu [yyhx.ciac.jl.cn]

- 5. Self-Sufficient In Vitro Multi-Enzyme Cascade for Efficient Synthesis of Danshensu from l-DOPA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Self-sufficient biocatalytic cascade for the continuous synthesis of danshensu in flow - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Chemical Analysis of the Herbal Medicine Salviae miltiorrhizae Radix et Rhizoma (Danshen) - PMC [pmc.ncbi.nlm.nih.gov]

chemical structure and properties of Sodium Danshensu

An In-depth Technical Guide to Sodium Danshensu (B613839): Chemical Structure, Properties, and Pharmacological Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium Danshensu (SDSS), the sodium salt of Danshensu (Salvianic Acid A), is a major water-soluble bioactive compound derived from the traditional Chinese medicine Danshen (Salvia miltiorrhiza).[1][2] Its conversion to a sodium salt enhances chemical stability and bioavailability, making it a promising candidate for pharmaceutical development.[2][3] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, pharmacokinetics, and mechanisms of action of this compound. It includes detailed experimental protocols for its synthesis and key pharmacological assessments, presents quantitative data in structured tables, and visualizes its complex signaling pathways to support further research and drug development efforts.

Chemical Structure and Physicochemical Properties

This compound, or Sodium (±)-β-(3,4-dihydroxyphenyl)lactate, is a phenolic acid derivative.[1] The introduction of a sodium ion improves the compound's stability compared to its parent compound, Danshensu, which is sensitive to oxidation.[1][3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 67920-52-9 | [4][5] |

| Molecular Formula | C₉H₉NaO₅ | [4][6] |

| Molecular Weight | 220.16 g/mol | [4][6] |

| Appearance | White to off-white or beige crystalline solid/powder | [2][7] |

| Melting Point | >230°C (decomposes) | [7] |

| Solubility | Water: ≥22.1 mg/mL[6], ≥33 mg/mL[4], 20 mg/mL (clear solution)DMSO: ≥16.47 mg/mL[6], 1 mg/mL[5]Ethanol (B145695): Insoluble[6][8]Methanol: Soluble[9] | [4][5][6][8][9] |

| Stability | More stable than Danshensu; Hygroscopic. Store at 2-8°C in an inert atmosphere.[1][3][7][9] | [1][3][7][9] |

| SMILES String | [O-]C(C(Cc1cc(O)c(O)cc1)O)=O.[Na+] | [4][10] |

Synthesis and Purification

The primary method for preparing this compound involves the extraction of Danshensu from Salvia miltiorrhiza followed by neutralization.[2] A patented method for scalable production of high-purity this compound provides a detailed workflow.[11]

Experimental Protocol 1: Large-Scale Preparation of High-Purity (>98%) this compound[12]

-

Defatting: Slice dried Salvia miltiorrhiza root and soak in absolute ethanol for 2-3 hours to remove fat-soluble components (e.g., tanshinones). Filter and retain the solid residue.

-

Extraction: Pulverize the residue. Perform a heat extraction (60-70°C) for 5-7 hours using a weak acid solution (pH 3-4), followed by ultrasonic extraction for 3-4 hours.

-

Concentration & Separation: Concentrate the extract under reduced pressure. Apply the concentrated extract to a macroporous resin column.

-

Elution & Crystallization: Elute the column with a weakly alkaline phosphate (B84403) buffer (pH 8-9). Collect the eluate and allow it to crystallize for 12 hours.

-

Purification: Wash the crude product with ethanol and dry. Dissolve the product in ethanol with 0.05% activated carbon and filter. Place the solution at 4°C for 12 hours to induce recrystallization.

-

Final Processing: Repeat the recrystallization step. Dry the final product via microwave drying and perform high-temperature sterilization. Use nitrogen protection during refining to prevent oxidation.

Pharmacokinetics

Preclinical studies in rats have extensively characterized the absorption, distribution, metabolism, and excretion (ADME) profile of this compound. These studies indicate poor oral bioavailability, suggesting suitability for intravenous administration.[1][12]

Pharmacokinetic Study Workflow

The following diagram illustrates a typical workflow for an in vivo pharmacokinetic study of this compound in rats.[1][13]

Caption: Workflow for a preclinical pharmacokinetic study of this compound.

Quantitative Pharmacokinetic Data

Table 2: Pharmacokinetic Parameters of this compound in Rats (Intravenous Administration, n=6) [1]

| Parameter | 15 mg/kg | 30 mg/kg | 60 mg/kg |

| t½ (h) | 2.76 ± 0.72 | 3.00 ± 0.31 | 2.64 ± 0.44 |

| AUC₀₋₁₂ (μg·h/mL) | 12.67 ± 1.40 | 34.27 ± 2.49 | 67.70 ± 11.71 |

| AUC₀₋∞ (μg·h/mL) | 13.06 ± 1.45 | 35.88 ± 2.65 | 69.96 ± 12.00 |

| MRT₀₋∞ (h) | 3.39 ± 0.82 | 3.86 ± 0.36 | 3.39 ± 0.54 |

| CL (L/h/kg) | 1.16 ± 0.13 | 0.84 ± 0.06 | 0.87 ± 0.15 |

| Vz (L/kg) | 4.54 ± 0.76 | 3.63 ± 0.41 | 3.29 ± 0.50 |

Table 3: Pharmacokinetic Parameters of this compound in Rats (Oral Administration, n=6) [1]

| Parameter | 180 mg/kg |

| t½ (h) | 3.61 ± 0.58 |

| Tₘₐₓ (h) | 1.40 ± 0.30 |

| Cₘₐₓ (μg/mL) | 1.15 ± 0.28 |

| AUC₀₋₁₂ (μg·h/mL) | 4.90 ± 0.70 |

| AUC₀₋∞ (μg·h/mL) | 4.92 ± 0.71 |

| Absolute Bioavailability (F%) | 13.72% |

Distribution, Metabolism, and Excretion

-

Distribution: this compound is widely distributed, with the highest concentration found in the kidneys. It also distributes to the lung, stomach, muscle, uterus, and heart.[1][12]

-

Metabolism: The primary metabolic pathways are Phase II reactions, including methylation, sulfation, and acetylation of the parent Danshensu molecule.[1][12]

-

Excretion: After intravenous administration, the majority of the dose is excreted in the urine as the unchanged parent drug (46.99% within 96 hours).[1][12] Fecal (1.16%) and biliary (0.83%) excretion are minor pathways.[1][12]

Pharmacodynamics and Mechanism of Action

This compound exhibits pleiotropic pharmacological effects, including neuroprotection, regulation of skeletal muscle metabolism, and cardiovascular protection. These effects are mediated through the modulation of multiple intracellular signaling pathways.

Neuroprotection

This compound has demonstrated significant neuroprotective effects in models of cerebral ischemia-reperfusion injury.[14][15] It mitigates neuronal apoptosis and inflammation by modulating key signaling cascades.

A. Regulation of the TSC2/mTOR and NLRP3 Inflammasome Pathways

In astrocytes subjected to oxygen-glucose deprivation/reoxygenation (OGD/R), this compound protects against injury by inhibiting the NLRP3 inflammasome and promoting autophagy via the TSC2/mTOR pathway.[16] It dose-dependently increases the expression of TSC2, which in turn inhibits mTOR, a key negative regulator of autophagy.[16] This leads to an increase in autophagy markers like Beclin 1 and the LC3-II/LC3-I ratio, thereby clearing damaged cellular components and reducing apoptosis.[16]

Caption: SDSS neuroprotection via TSC2/mTOR and NLRP3 pathways.

B. Activation of the PI3K/Akt Signaling Pathway

In models of cerebral ischemia, this compound exerts a neuroprotective effect by activating the PI3K/Akt survival pathway.[14][15] It increases the phosphorylation of both Akt and its downstream target, GSK-3β.[14] This activation leads to the upregulation of the anti-apoptotic protein Bcl-2 and downregulation of the pro-apoptotic protein Bax, ultimately inhibiting caspase activity and reducing neuronal cell death.[14]

Caption: SDSS neuroprotection via the PI3K/Akt signaling pathway.

Regulation of Skeletal Muscle

This compound plays a dual role in skeletal muscle health by preventing atrophy and promoting a more efficient metabolic phenotype.

A. Alleviation of Muscle Atrophy via CaMKII/PGC1α/FoxO3a Pathway

In models of sarcopenia, this compound alleviates muscle atrophy by modulating a calcium-dependent signaling pathway.[17][18] It stimulates CaMKII, which in turn activates AMPK and PGC1α.[17] This leads to an increased protein-protein interaction between PGC1α and the transcription factor FoxO3a.[17] This interaction prevents FoxO3a from translocating to the nucleus, thereby inhibiting the transcription of key muscle atrophy-related genes (atrogenes) such as MuRF1 and MAFbx.[17][18]

Caption: SDSS alleviates muscle atrophy via the CaMKII/PGC1α/FoxO3a pathway.

B. Modulation of Muscle Fiber Type via PKM1 Inhibition

This compound can promote the transformation of skeletal muscle from a fast-twitch, glycolytic phenotype to a slow-twitch, oxidative phenotype.[19] It achieves this by directly binding to and inhibiting the activity of Pyruvate (B1213749) Kinase M1 (PKM1), a key enzyme in glycolysis.[19] Inhibition of PKM1 activity leads to decreased expression of glycolytic fiber markers (e.g., MyHC2b) and increased expression of oxidative fiber markers (e.g., MyHC1, MyHC2a), enhancing muscle endurance and oxidative capacity.[19]

Caption: SDSS modulates muscle fiber type by inhibiting PKM1.

Key Experimental Methodologies

Experimental Protocol 2: In Vivo Neuroprotection Study (MCAO Model)[15]

-

Animal Model: Use male Sprague-Dawley rats. Induce cerebral ischemia by performing a middle cerebral artery occlusion (MCAO) for 2 hours, followed by reperfusion.

-

Grouping and Dosing: Randomly divide rats into sham, control (vehicle), and treatment groups (e.g., 30 mg/kg and 60 mg/kg this compound). Administer treatment (e.g., via tail vein injection) daily for a set period (e.g., 5 days) post-MCAO.

-

Neurological Assessment: Evaluate neurological deficits at specified time points using a standardized scale (e.g., modified neurological severity score, mNSS).

-

Infarct Volume Measurement: At the end of the study, euthanize animals and section the brains. Stain sections with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area and calculate the infarct volume.

-

Histology and Apoptosis Assay: Fix brain tissue in formalin, embed in paraffin, and section. Perform Hematoxylin and Eosin (H&E) staining to assess histological damage. Use a TUNEL assay to quantify apoptotic cells in the ischemic penumbra.

-

Biochemical Analysis: Homogenize brain tissue to prepare lysates for Western blot analysis to measure the expression and phosphorylation of key proteins in the PI3K/Akt pathway (e.g., p-Akt, Akt, Bcl-2, Bax).

Experimental Protocol 3: In Vitro Skeletal Muscle Fiber Type Study[20]

-

Cell Culture and Differentiation: Culture C2C12 myoblasts in growth medium. To induce differentiation into myotubes, switch to a differentiation medium (e.g., DMEM with 2% horse serum) and culture for 4-6 days.

-

Treatment: Treat differentiated myotubes with various concentrations of this compound (e.g., 20 µM) for a specified duration (e.g., 24-48 hours).

-

Target Identification (DARTS): To identify protein targets, lyse C2C12 cells and incubate the lysate with this compound (20 µM) or a vehicle control. Perform limited proteolysis using a non-specific protease (e.g., thermolysin). A bound drug will protect its target protein from degradation. Analyze the resulting protein bands via SDS-PAGE and mass spectrometry to identify protected proteins (e.g., PKM1).

-

Enzyme Activity Assay: Measure pyruvate kinase (PK) activity in lysates from treated and untreated cells using a commercial kit. Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH, as a measure of PK activity.

-

Gene and Protein Expression Analysis: Extract RNA and protein from treated myotubes. Use quantitative real-time PCR (qRT-PCR) to measure the mRNA levels of myosin heavy chain isoforms (MyHC1, MyHC2a, MyHC2b). Use Western blotting to measure the protein levels of these isoforms.

Conclusion

This compound is a pharmacologically active compound with a well-characterized chemical structure and a favorable stability profile compared to its parent molecule. Preclinical pharmacokinetic data highlight its poor oral absorption but suitability for parenteral administration. Its mechanisms of action are multifaceted, involving the modulation of critical signaling pathways such as PI3K/Akt, TSC2/mTOR, and CaMKII/PGC1α/FoxO3a, which are central to cell survival, autophagy, and metabolism. The ability of this compound to provide neuroprotection and regulate skeletal muscle physiology underscores its therapeutic potential for a range of conditions, including ischemic stroke and muscle wasting disorders. The data and protocols presented in this guide offer a solid foundation for drug development professionals and researchers to further explore and harness the therapeutic capabilities of this promising natural product derivative.

References

- 1. Preclinical Absorption, Distribution, Metabolism, and Excretion of this compound, One of the Main Water-Soluble Ingredients in Salvia miltiorrhiza, in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 2. guidechem.com [guidechem.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound | 67920-52-9 | MOLNOVA [molnova.com]

- 5. caymanchem.com [caymanchem.com]

- 6. apexbt.com [apexbt.com]

- 7. Danshensu Sodium Salt CAS#: 81075-52-7 [m.chemicalbook.com]

- 8. selleckchem.com [selleckchem.com]

- 9. chembk.com [chembk.com]

- 10. Danshensu - Wikipedia [en.wikipedia.org]

- 11. CN102336652A - Method for scale preparation of high-purity Danshensu sodium - Google Patents [patents.google.com]

- 12. Preclinical Absorption, Distribution, Metabolism, and Excretion of this compound, One of the Main Water-Soluble Ingredients in Salvia miltiorrhiza, in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. [Comparative pharmacokinetic study of this compound and Salvia miltiorrhiza injection in rat] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Neuroprotective effect and underlying mechanism of this compound [3-(3,4-dihydroxyphenyl) lactic acid from Radix and Rhizoma Salviae miltiorrhizae = Danshen] against cerebral ischemia and reperfusion injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Frontiers | this compound attenuates cerebral ischemia–reperfusion injury by targeting AKT1 [frontiersin.org]

- 16. This compound protects against oxygen glucose deprivation/reoxygenation-induced astrocytes injury through regulating NOD-like receptor pyrin domain containing 3 (NLRP3) inflammasome and tuberous sclerosis complex-2 (TSC2)/mammalian target of rapamycin (mTOR) pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Danshensu sodium salt alleviates muscle atrophy via CaMKII-PGC1α-FoxO3a signaling pathway in D-galactose-induced models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. pure.korea.ac.kr [pure.korea.ac.kr]

- 19. This compound modulates skeletal muscle fiber type formation and metabolism by inhibiting pyruvate kinase M1 - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Sodium Danshensu in Cardiovascular Disease Research

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of Sodium Danshensu (B613839), a major water-soluble active component derived from Salvia miltiorrhiza (Danshen), for its application in cardiovascular disease (CVD) research. Danshen has been a cornerstone in Traditional Chinese Medicine for treating various cardiovascular ailments for centuries.[1][2] Modern pharmacological studies have identified Sodium Danshensu (also known as Salvianic acid A sodium or DSS) as a key contributor to these therapeutic effects, demonstrating a range of activities including antioxidant, anti-inflammatory, anti-apoptotic, and vasodilatory properties.[2][3][4] This document synthesizes preclinical data, outlines key mechanisms of action through signaling pathways, presents quantitative data in tabular format, and provides representative experimental protocols to facilitate further research and development.

Core Mechanisms of Action in Cardiovascular Protection

This compound exerts its cardioprotective effects through a multi-target, multi-pathway mechanism. The primary pathways implicated in its action are centered around mitigating oxidative stress, inflammation, and apoptosis, while promoting cell survival and improving vascular function.

Antioxidant Effects via Nrf2 Signaling Pathway

A foundational mechanism of this compound is its potent antioxidant activity, primarily mediated through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[3][5] Under conditions of oxidative stress, such as those occurring during myocardial ischemia-reperfusion (I/R) injury, this compound promotes the dissociation of Nrf2 from its inhibitor, Keap1.[6][7] This allows Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) and drives the transcription of a suite of cytoprotective genes.[3][8]

Key downstream targets include:

-

Heme Oxygenase-1 (HO-1): An enzyme that catabolizes heme into biliverdin, iron, and carbon monoxide, all of which have antioxidant and anti-inflammatory properties.[3][8]

-

Glutathione Peroxidase (GPX4): A crucial enzyme that neutralizes lipid peroxides and inhibits ferroptosis, a form of iron-dependent cell death.[5]

-

Superoxide Dismutase (SOD) and Catalase (CAT): Enzymes that detoxify reactive oxygen species (ROS), thereby reducing cellular damage.[3][6][9]

This activation of the Nrf2 pathway allows this compound to significantly boost the endogenous antioxidant defense system, reduce levels of malondialdehyde (MDA) (a marker of lipid peroxidation), and scavenge harmful ROS.[3][9]

Anti-inflammatory Effects via NF-κB and NLRP3 Inhibition

Chronic inflammation is a key driver of cardiovascular pathologies like atherosclerosis.[10] this compound exhibits significant anti-inflammatory properties by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway.[4][10] It has been shown to suppress the phosphorylation of IκBα and p65, which prevents the translocation of the active NF-κB dimer into the nucleus.[10] This blockade reduces the expression of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and IL-1β.[6][7][10]

Furthermore, recent studies indicate that this compound can inhibit endothelial cell pyroptosis, a form of inflammatory cell death, by binding to Chloride Intracellular Channel 4 (CLIC4) and subsequently inhibiting the activation of the NLRP3 inflammasome.[11]

Pro-survival and Anti-apoptotic Effects via PI3K/Akt and ERK1/2 Signaling

Protecting cardiomyocytes from apoptosis is critical for preserving cardiac function after an ischemic event. This compound promotes cell survival by activating pro-survival signaling cascades, notably the PI3K/Akt and ERK1/2 pathways.[2][3] Activation of these pathways has been demonstrated to inhibit myocardial I/R injury and suppress cardiomyocyte apoptosis.[2][3] This anti-apoptotic effect is partly achieved by modulating the balance of the Bcl-2 family of proteins, leading to an increased Bcl-2/Bax ratio and reduced activity of cleaved caspase-3.[8][9][12]

Vasodilation and Endothelial Function Improvement

This compound also plays a role in modulating vascular tone and function. Studies have shown it can induce vasodilation, which is beneficial in hypertensive and ischemic conditions.[13][14] This effect is concentration-dependent; high concentrations produce significant vasodilation.[13] The mechanisms include promoting the opening of non-selective and small-conductance calcium-sensitive K+ channels in vascular smooth muscle cells and inhibiting extracellular calcium influx.[1][13] Additionally, it can enhance the expression of endothelial nitric oxide synthase (eNOS), a key enzyme for producing the vasodilator nitric oxide (NO).[15]

Quantitative Preclinical Data

The following tables summarize key quantitative findings from various preclinical studies, demonstrating the efficacy of this compound in different models of cardiovascular disease.

Table 1: Efficacy of this compound in In Vivo Animal Models

| Animal Model | Dosage & Administration | Key Findings | Reference |

|---|---|---|---|

| Spontaneously Hypertensive Rats (SHR) | 10 mg/kg/d, i.p. for 6 weeks | Blood Pressure: Reduced SBP from 145 to 116 mmHg and DBP from 103 to 87 mmHg. Arrhythmia: Reduced incidence of ventricular tachycardia (100% to 50%) and fibrillation (100% to 30%) post-I/R. | [16] |

| Rat Model of Myocardial I/R | 10 µM in perfusion buffer | Cardiac Function: Significantly improved Heart Rate (HR) and Left Ventricular Developed Pressure (LVDP) during reperfusion. | [17] |

| Rat Model of Myocardial Infarction (Isoproterenol-induced) | 160 mg/kg (Danshensu) orally for 21 days (in combo) | Cardiac Injury Markers: Significantly reduced serum cTnI levels compared to the isoproterenol-only group. | [12] |

| Mouse Model of Doxorubicin-Induced Cardiotoxicity | High-dose DSS pre-protection | Cardiac Injury Markers: Reduced Creatine Kinase (CK) by 37.9% and Lactate Dehydrogenase (LDH) by 30.4% compared to the doxorubicin-only group. | [6] |

| Rat Model of Myocardial I/R | 60 mg/kg DSS | Cardiac Injury Markers: Significantly decreased serum CK-MB and cTnI levels. Oxidative Stress: Markedly decreased MDA levels in myocardial tissue. |[9] |

Table 2: Effects of this compound in In Vitro Cellular Models

| Cell Line | Model | Concentration | Observed Effect | Reference |

|---|---|---|---|---|

| H9c2 Cardiomyoblasts | Hypoxia/Reoxygenation (H/R) | Combination with HSYA | Cell Viability: Significantly increased cell viability to 68.38% compared to 35.26% in the H/R group. Apoptosis: Reduced apoptosis from 56.41% to 24.95% in the combination group. | [9] |

| H9c2 Cardiomyoblasts | H₂O₂-induced injury | 0.64 to 16 nM (Salvianolic Acid A) | Cell Viability: Increased viability from ~50% in the H₂O₂ group to ~60% with SAA treatment. | [18] |

| Isolated Rat Aortic Rings | Phenylephrine-precontracted | 1-3 g/L | Vasodilation: Produced pronounced vasodilation after a transient contraction. | [13] |

| C2C12 Myoblasts | Differentiation | 20 µM | Gene Expression: Significantly upregulated MyHC1 (oxidative fiber) gene expression and downregulated MyHC2b (glycolytic fiber) expression. | [19] |

| A549 & NCI-H1299 Lung Cancer Cells | N/A | 25, 50, 100 µM | PI3K/Akt Pathway: Inhibited the phosphorylation of PI3K and Akt in a dose-dependent manner. |[20] |

Key Experimental Protocols

This section provides generalized methodologies for key experiments cited in this compound research. Researchers should consult the specific cited literature for fine-tuned parameters.

Animal Model: Myocardial Ischemia/Reperfusion (I/R) Injury

This protocol describes a common method for inducing myocardial infarction in rats to study the effects of therapeutic agents.

-

Animal Preparation: Male Sprague-Dawley rats (200-250g) are anesthetized, typically with an intraperitoneal injection of sodium pentobarbital.[21] The rats are then intubated and connected to a rodent ventilator.

-

Surgical Procedure: A left thoracotomy is performed to expose the heart. The left anterior descending (LAD) coronary artery is identified and ligated with a suture to induce ischemia.[21]

-

Ischemia & Reperfusion: Ischemia is maintained for a set period (e.g., 30-90 minutes), confirmed by ST-segment elevation on an ECG.[3][21] The suture is then released to allow for reperfusion, which typically lasts from 1 to 24 hours.[17][21]

-

Drug Administration: this compound can be administered via various routes (e.g., intraperitoneally, intravenously, or in a perfusion buffer) at different time points (before ischemia, at the onset of reperfusion).[16][17][21]

-

Infarct Size Assessment: At the end of the reperfusion period, the heart is excised. The aorta is cannulated, and the coronary arteries are perfused with Evans blue dye to delineate the non-ischemic area (Area At Risk, AAR). The heart is then sliced and incubated in a 1% triphenyltetrazolium (B181601) chloride (TTC) solution, which stains viable myocardium red, leaving the necrotic infarct area pale white.[21] The infarct size is typically expressed as a percentage of the AAR.

Western Blot Analysis for Protein Expression

This protocol is used to quantify the expression levels of specific proteins within signaling pathways (e.g., p-Akt, Nrf2, NF-κB p65).

-

Protein Extraction: Heart tissues or cultured cells are homogenized in RIPA lysis buffer containing protease and phosphatase inhibitors. The homogenates are centrifuged, and the supernatant containing the total protein is collected.

-

Protein Quantification: The total protein concentration is determined using a BCA protein assay kit.

-

SDS-PAGE: Equal amounts of protein (e.g., 20-40 µg) are loaded onto an SDS-polyacrylamide gel and separated by electrophoresis.

-

Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) for 1-2 hours at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated overnight at 4°C with a primary antibody specific to the target protein (e.g., anti-Nrf2, anti-p-Akt) at the manufacturer's recommended dilution.

-

Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and quantified using densitometry software (e.g., ImageJ). Expression levels are often normalized to a loading control protein like GAPDH or β-tubulin.[15]

Conclusion and Future Directions

This compound is a promising multi-functional therapeutic agent for cardiovascular diseases. Preclinical evidence robustly supports its cardioprotective effects, which are rooted in its ability to modulate fundamental pathological processes including oxidative stress, inflammation, and apoptosis through well-defined signaling pathways such as Nrf2, NF-κB, and PI3K/Akt.[2][3][5][10]

Future research should focus on:

-

Clinical Translation: While preclinical data is strong, more rigorous, large-scale human clinical trials are necessary to validate its efficacy and safety in patient populations.

-

Molecular Target Identification: Further studies to precisely identify direct molecular binding targets, such as the interaction with CLIC4, will provide deeper mechanistic insights.[11]

-

Pharmacokinetics and Drug Delivery: Optimizing the pharmacokinetic profile and exploring novel drug delivery systems, such as hydrogel-based patches, could enhance its therapeutic potential for localized and sustained release in the myocardium.

-

Combination Therapies: Investigating the synergistic effects of this compound with other established cardiovascular drugs could lead to more effective treatment strategies.[8][12]

This guide provides a solid foundation for researchers and drug developers to understand and further explore the therapeutic potential of this compound in the ongoing effort to combat cardiovascular disease.

References

- 1. Biphasic effects of this compound on vessel function in isolated rat aorta - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Salvia miltiorrhizaBurge (Danshen): a golden herbal medicine in cardiovascular therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Danshensu protects isolated heart against ischemia reperfusion injury through activation of Akt/ERK1/2/Nrf2 signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Therapeutic time window of sodium of Danshensu on cerebral ischemia and its mechanism of inhibiting oxidative stress and ferroptosis through Nrf2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | Exploring the Mechanism of Danshensu in the Treatment of Doxorubicin-Induced Cardiotoxicity Based on Network Pharmacology and Experimental Evaluation [frontiersin.org]

- 7. Exploring the Mechanism of Danshensu in the Treatment of Doxorubicin-Induced Cardiotoxicity Based on Network Pharmacology and Experimental Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synergistic cardioprotective effects of Danshensu and hydroxysafflor yellow A against myocardial ischemia-reperfusion injury are mediated through the Akt/Nrf2/HO-1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synergistic cardioprotective effects of Danshensu and hydroxysafflor yellow A against myocardial ischemia-reperfusion injury are mediated through the Akt/Nrf2/HO-1 pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. This compound ameliorates cerebral ischemia/reperfusion injury by inhibiting CLIC4/NLRP3 inflammasome-mediated endothelial cell pyroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Cardioprotective Effect of Paeonol and Danshensu Combination on Isoproterenol-Induced Myocardial Injury in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Biphasic effects of this compound on vessel function in isolated rat aorta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Danshensu protects vascular endothelia in a rat model of hyperhomocysteinemia - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Enhanced Neurogenesis and Collaterogenesis by this compound Treatment After Focal Cerebral Ischemia in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Cardiovascular protection with danshensu in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Cardioprotective Effect of Danshensu against Ischemic/Reperfusion Injury via c-Subunit of ATP Synthase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Cardioprotective Effects of Salvianolic Acid A on Myocardial Ischemia-Reperfusion Injury In Vivo and In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 19. This compound modulates skeletal muscle fiber type formation and metabolism by inhibiting pyruvate kinase M1 - PMC [pmc.ncbi.nlm.nih.gov]

- 20. This compound inhibits the progression of lung cancer by regulating PI3K/Akt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

A Technical Guide to the Neuroprotective Effects of Sodium Danshensu

Audience: Researchers, scientists, and drug development professionals.

Preamble: This document provides a comprehensive technical overview of the neuroprotective mechanisms of Sodium Danshensu (B613839) (SDSS), a water-soluble derivative of a primary active component isolated from Salvia miltiorrhiza (Danshen).[1][2] With established applications in treating cardiovascular diseases, recent research has illuminated its significant therapeutic potential for neurological disorders, particularly ischemic stroke.[3][4] This guide synthesizes findings from key preclinical studies, detailing the compound's molecular interactions, summarizing quantitative outcomes, and outlining relevant experimental methodologies.

Core Mechanisms of Neuroprotection

Sodium Danshensu exerts its neuroprotective effects through a multi-targeted approach, primarily involving the modulation of critical signaling pathways related to cell survival, oxidative stress, and inflammation.

Activation of the PI3K/Akt/mTOR Pro-Survival Pathway

A primary mechanism of SDSS-mediated neuroprotection is the robust activation of the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt) signaling cascade.[3][5] This pathway is central to promoting cell survival and inhibiting apoptosis.

Studies have demonstrated that SDSS directly binds to the Pleckstrin Homology (PH) domain of the AKT1 protein at specific residues (ASN-53, ARG-86, LYS-14), leading to its activation.[3][6] This interaction triggers the phosphorylation of Akt and its downstream targets, including the mammalian target of rapamycin (B549165) (mTOR) and glycogen (B147801) synthase kinase 3 beta (GSK-3β).[3][5][6] The activation of this cascade ultimately suppresses apoptosis by modulating the expression of Bcl-2 family proteins and inhibiting caspase activity.[5][6]

Attenuation of Oxidative Stress and Ferroptosis via the Nrf2 Pathway

This compound effectively mitigates oxidative damage, a key pathological feature of cerebral ischemia-reperfusion injury. It achieves this primarily through the activation of the Nuclear factor-E2-related factor 2 (Nrf2) pathway.[7][8]

Molecular docking and simulation studies show that SDSS can directly bind to Nrf2.[7] This interaction promotes Nrf2's nuclear translocation, where it enhances the expression of downstream antioxidant and anti-ferroptotic genes, including Heme Oxygenase-1 (HO-1), SLC7A11, and Glutathione (B108866) Peroxidase 4 (GPX4).[7][9] The upregulation of these proteins leads to a reduction in reactive oxygen species (ROS), malondialdehyde (MDA), and intracellular iron (Fe2+), while simultaneously increasing levels of glutathione (GSH), thereby protecting neurons from oxidative stress and ferroptosis.[7][8]

Anti-Inflammatory and Autophagy Regulation

In the context of astrocyte injury during ischemia, SDSS demonstrates significant anti-inflammatory and autophagy-regulating properties. It dose-dependently inhibits the production of pro-inflammatory cytokines such as tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), and IL-6.[2]

This anti-inflammatory effect is linked to the modulation of the NOD-like receptor pyrin domain containing 3 (NLRP3) inflammasome.[1][2] Furthermore, SDSS influences autophagy by regulating the TSC2/mTOR pathway. It increases the expression of tuberous sclerosis complex-2 (TSC2), which in turn inhibits mTOR, a negative regulator of autophagy.[1][10] This leads to an upregulation of Beclin 1 and an increased LC3B-II/LC3B-I ratio, indicating the promotion of a protective autophagic response in astrocytes.[2][10]

Summary of Quantitative Data

The neuroprotective efficacy of this compound has been quantified in numerous preclinical models. The following tables summarize key findings from both in vitro and in vivo studies.

Table 1: In Vitro Efficacy of this compound in Neuronal and Glial Cell Models

| Parameter | Cell Model | Condition | SDSS Concentration | Result | Reference |

|---|---|---|---|---|---|

| Cell Viability | PC12 Cells | OGD/R | 10-100 µM | Dose-dependent increase; peak effect at 20 µM | [3][6] |

| Primary Astrocytes | OGD/R | 10-40 µM | Significantly increased cell viability | [2][10] | |

| LDH Release | PC12 Cells | OGD/R | 10-100 µM | Significantly reduced LDH leakage | [3][6] |

| Primary Astrocytes | OGD/R | 10-40 µM | Dose-dependently decreased LDH release | [2][10] | |

| Apoptosis | PC12 Cells | OGD/R | 20 µM | Decreased apoptosis rate | [3][6] |

| Primary Astrocytes | OGD/R | 10-40 µM | Dose-dependently decreased apoptosis | [2][10] | |

| Protein Expression | PC12, HAPI Cells | OGD/R | 20 µM | Markedly increased p-AKT1 and p-mTOR levels | [3][6] |

| Primary Astrocytes | OGD/R | 10-40 µM | Dose-dependently increased TSC2 and decreased p-mTOR | [1][10] |

| Oxidative Stress | HT22 Cells | OGD/R | N/A | Restrained ROS, MDA, Fe2+; elevated GSH |[7] |

Table 2: In Vivo Efficacy of this compound in Ischemic Stroke Models

| Parameter | Animal Model | SDSS Dosage | Key Findings | Reference |

|---|---|---|---|---|

| Neurological Deficit | MCAO Rats | 30, 60 mg/kg | Remarkably improved neurologic deficits | [5] |

| Infarct Volume | MCAO Rats | 30, 60 mg/kg | Significantly reduced infarct volume | [5] |

| Survival Rate | MCAO Rats | 30, 60 mg/kg | Markedly improved survival rate | [5] |

| Apoptosis | MCAO Rats | 7.5, 15, 30 mg/kg | Attenuated apoptosis rate in brain tissue | [6] |

| Protein Expression | MCAO Rats | 7.5, 15, 30 mg/kg | Significantly increased p-AKT1/AKT1 and p-mTOR/mTOR ratios | [6] |

| Ferroptosis Markers | MCAO Mice | N/A | Inhibited oxidative damage and ferroptosis via Nrf2/GPX4 axis | [7] |

| Neurogenesis | Stroke Mice | 700 mg/kg | Increased expression of VEGF, SDF-1, and BDNF |[4][11] |

Key Experimental Protocols

The following section details the methodologies for standard preclinical models used to evaluate the neuroprotective effects of this compound.

In Vitro Model: Oxygen-Glucose Deprivation/Reoxygenation (OGD/R)

This model simulates the conditions of ischemia-reperfusion injury in a controlled cellular environment.

-

Cell Culture: Plate appropriate cells (e.g., PC12, primary astrocytes, HT22) and grow to 80-90% confluency in standard culture medium.

-

Oxygen-Glucose Deprivation (OGD): Replace the standard medium with glucose-free medium (e.g., DMEM). Place the culture plates in a hypoxic chamber containing a gas mixture of 95% N₂ and 5% CO₂ for a specified duration (typically 2-4 hours).

-

Reoxygenation (R): Remove plates from the hypoxic chamber. Replace the glucose-free medium with standard, glucose-containing culture medium. Return the plates to a normoxic incubator (95% air, 5% CO₂).

-

Treatment: this compound is typically added to the culture medium at the beginning of the reoxygenation phase at various concentrations (e.g., 10, 20, 50, 100 µM).

-

Endpoint Analysis: After a set reoxygenation period (e.g., 12, 24, 36 hours), cells are harvested for analysis using assays such as MTT/CCK-8 (viability), LDH (cytotoxicity), TUNEL staining or flow cytometry (apoptosis), and Western blotting (protein expression).[1][3][10]

In Vivo Model: Middle Cerebral Artery Occlusion (MCAO)

The MCAO model is the most widely used method to replicate focal cerebral ischemia in rodents.

-

Animal Preparation: Anesthetize the animal (e.g., Sprague-Dawley rat or C57BL/6 mouse). Make a midline cervical incision to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

-

Occlusion: Temporarily ligate the CCA and ECA. Insert a nylon monofilament suture via the ECA into the ICA until it blocks the origin of the middle cerebral artery (MCA), thereby inducing ischemia.

-

Ischemia Duration: Maintain the occlusion for a defined period, typically 90-120 minutes.

-

Reperfusion: Withdraw the monofilament to restore blood flow to the MCA territory.

-

Treatment: Administer this compound (e.g., 30-60 mg/kg) via intraperitoneal (i.p.) or intravenous (i.v.) injection, often at the onset of reperfusion or at specified time points post-MCAO.[5][7]

-

Endpoint Analysis: After a survival period (e.g., 24 hours to several days), assess outcomes through neurological scoring, measurement of infarct volume (TTC staining), histological analysis (H&E staining), and biochemical assays on brain tissue homogenates (Western blot, ELISA).[5][9]

Conclusion

This compound presents a compelling profile as a neuroprotective agent, particularly for the treatment of ischemic stroke. Its therapeutic efficacy stems from its ability to concurrently target multiple critical pathways involved in neuronal injury. By activating pro-survival signals (PI3K/Akt), suppressing oxidative stress and ferroptosis (Nrf2), and mitigating neuroinflammation (NLRP3), SDSS offers a multifaceted approach to preserving neural tissue and promoting recovery. The robust and consistent data from preclinical in vitro and in vivo models underscore its potential and warrant further investigation in clinical settings to translate these promising findings into effective therapies for patients with acute ischemic stroke and other neurodegenerative conditions.

References

- 1. This compound protects against oxygen glucose deprivation/reoxygenation-induced astrocytes injury through regulating NOD-like receptor pyrin domain containing 3 (NLRP3) inflammasome and tuberous sclerosis complex-2 (TSC2)/mammalian target of rapamycin (mTOR) pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cdn.amegroups.cn [cdn.amegroups.cn]

- 3. Frontiers | this compound attenuates cerebral ischemia–reperfusion injury by targeting AKT1 [frontiersin.org]

- 4. Enhanced Neurogenesis and Collaterogenesis by this compound Treatment After Focal Cerebral Ischemia in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Neuroprotective effect and underlying mechanism of this compound [3-(3,4-dihydroxyphenyl) lactic acid from Radix and Rhizoma Salviae miltiorrhizae = Danshen] against cerebral ischemia and reperfusion injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound attenuates cerebral ischemia–reperfusion injury by targeting AKT1 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Therapeutic time window of sodium of Danshensu on cerebral ischemia and its mechanism of inhibiting oxidative stress and ferroptosis through Nrf2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Neuroprotective effects of Danshensu on rotenone-induced Parkinson’s disease models in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synergistic neuroprotective effects of Danshensu and hydroxysafflor yellow A on cerebral ischemia-reperfusion injury in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound protects against oxygen glucose deprivation/reoxygenation-induced astrocytes injury through regulating NOD-like receptor pyrin domain containing 3 (NLRP3) inflammasome and tuberous sclerosis complex-2 (TSC2)/mammalian target of rapamycin (mTOR) pathways - Hu - Annals of Translational Medicine [atm.amegroups.org]

- 11. Enhanced Neurogenesis and Collaterogenesis by this compound Treatment After Focal Cerebral Ischemia in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

Sodium Danshensu: A Potent Inhibitor of Cancer Cell Migration and Invasion

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Metastasis, the process by which cancer cells spread from the primary tumor to distant organs, is the primary cause of cancer-related mortality. A crucial step in metastasis is the acquisition of migratory and invasive capabilities by cancer cells. Sodium Danshensu, a water-soluble compound extracted from the root of Salvia miltiorrhiza (Danshen), has emerged as a promising natural anti-cancer agent. Accumulating evidence demonstrates its ability to inhibit the migration and invasion of various cancer cells, suggesting its potential as a therapeutic agent to combat metastatic disease. This technical guide provides a comprehensive overview of the current understanding of this compound's role in modulating cancer cell migration and invasion, with a focus on its molecular mechanisms, experimental validation, and relevant signaling pathways.

Quantitative Analysis of Anti-Migratory and Anti-Invasive Effects

This compound has been shown to inhibit cell migration and invasion in a dose-dependent manner across various cancer cell lines. The following tables summarize the quantitative data from key studies.

Table 1: Effect of this compound on Oral Squamous Cell Carcinoma (OSCC) Cell Migration and Invasion [1]

| Cell Line | Treatment Concentration (µM) | Duration (h) | Migration Inhibition (%) | Invasion Inhibition (%) |

| FaDu | 25 | 24 | Significant Reduction | Significant Reduction |

| 50 | 24 | Significant Reduction | Significant Reduction | |

| 100 | 24 | Significant Reduction | Significant Reduction | |

| Ca9-22 | 25 | 24 | Significant Reduction | Significant Reduction |

| 50 | 24 | Significant Reduction | Significant Reduction | |

| 100 | 24 | Significant Reduction | Significant Reduction |

Table 2: Effect of this compound on Lung Cancer Cell Migration and Invasion [2]

| Cell Line | Treatment Concentration (µM) | Duration (h) | Effect on Migration | Effect on Invasion |

| A549 | 25, 50, 100 | 24, 48, 72 | Dose-dependent suppression | Dose-dependent suppression |

| NCI-H1299 | 25, 50, 100 | 24, 48, 72 | Dose-dependent suppression | Dose-dependent suppression |

Table 3: Effect of Danshensu on Melanoma Cell Migration and Invasion [3]

| Cell Line | Treatment Concentration (µM) | Effect on Migration | Effect on Invasion |

| B16F10 | 0.05, 0.5, 5 | Significant inhibition | Significant inhibition |

Experimental Protocols

The anti-migratory and anti-invasive properties of this compound have been validated through a series of well-established in vitro assays.

Wound Healing (Scratch) Assay

This assay assesses the collective migration of a cell population.

-

Cell Seeding: Seed cancer cells in a 6-well plate and grow to form a confluent monolayer.

-

Creating the "Wound": A sterile pipette tip is used to create a linear scratch in the monolayer.

-

Treatment: The cells are washed with phosphate-buffered saline (PBS) to remove detached cells and then incubated with varying concentrations of this compound in a serum-free or low-serum medium.

-

Image Acquisition: Images of the scratch are captured at different time points (e.g., 0, 6, 12, 24 hours) using a microscope.

-

Data Analysis: The width of the scratch is measured at different points, and the rate of wound closure is calculated to determine the effect of this compound on cell migration.

Transwell Migration and Invasion Assay

This assay quantifies the chemotactic motility of cancer cells.

-

Chamber Preparation: For the invasion assay, the upper surface of a Transwell insert (typically with an 8 µm pore size) is coated with a layer of Matrigel, a reconstituted basement membrane matrix. For the migration assay, the insert is not coated.[4][5][6][7][8]

-

Cell Seeding: Cancer cells, pre-starved in a serum-free medium, are seeded into the upper chamber of the Transwell insert in a serum-free medium containing different concentrations of this compound.[5]

-

Chemoattractant: The lower chamber is filled with a medium containing a chemoattractant, such as 10% fetal bovine serum (FBS).[5]

-

Incubation: The plate is incubated for a specific period (e.g., 24-48 hours) to allow the cells to migrate or invade through the porous membrane towards the chemoattractant.[5]

-

Cell Staining and Quantification: Non-migrated/invaded cells on the upper surface of the membrane are removed with a cotton swab. The cells that have migrated/invaded to the lower surface are fixed (e.g., with methanol) and stained (e.g., with crystal violet).[5] The number of stained cells is then counted under a microscope in several random fields to determine the extent of migration or invasion.

Western Blot Analysis

This technique is used to detect and quantify the expression levels of specific proteins involved in migration, invasion, and associated signaling pathways.

-

Cell Lysis: Cancer cells treated with this compound are lysed to extract total proteins.

-

Protein Quantification: The concentration of the extracted proteins is determined using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.[9]

-

Antibody Incubation: The membrane is incubated with a primary antibody specific to the target protein (e.g., p-p38, MMP-2, E-cadherin) overnight at 4°C.[9][10] This is followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.[9]

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software and normalized to a loading control (e.g., β-actin or GAPDH).

Visualizing the Mechanisms of Action

The following diagrams, generated using the DOT language, illustrate the experimental workflow and the key signaling pathways modulated by this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound inhibits the progression of lung cancer by regulating PI3K/Akt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Danshensu has anti-tumor activity in B16F10 melanoma by inhibiting angiogenesis and tumor cell invasion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. snapcyte.com [snapcyte.com]

- 6. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Matrigel Invasion Assay Protocol [bio-protocol.org]

- 8. The Endothelial Cell Transwell Migration and Invasion Assay [sigmaaldrich.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Pharmacokinetics and Metabolism of Sodium Danshensu in Rats

This technical guide provides a comprehensive overview of the pharmacokinetics and metabolism of Sodium Danshensu (B613839), a primary water-soluble active component of Salvia miltiorrhiza, in rats. The information is intended for researchers, scientists, and professionals in the field of drug development.

Pharmacokinetic Profile

Sodium Danshensu exhibits linear pharmacokinetics when administered intravenously within a dose range of 15 to 60 mg/kg.[1][2][3] However, its oral bioavailability is low, with an absolute bioavailability of approximately 13.72%, indicating poor absorption from the gastrointestinal tract.[1][2][3] The time to reach maximum plasma concentration (Tmax) after oral administration is about 1.40 ± 0.30 hours.[1]

Table 1: Pharmacokinetic Parameters of this compound in Rats After Intravenous and Oral Administration

| Administration Route | Dose (mg/kg) | AUC₀₋₁₂ (μg·h/mL) | Cmax (μg/mL) | Tmax (h) | t₁/₂ (h) | Absolute Bioavailability (%) |

| Intravenous (I.V.) | 15 | 12.67 ± 1.40 | - | - | 2.76 ± 0.72 | - |

| Intravenous (I.V.) | 30 | 34.27 ± 2.49 | - | - | 3.00 ± 0.31 | - |

| Intravenous (I.V.) | 60 | 67.70 ± 11.71 | - | - | 2.64 ± 0.44 | - |

| Oral (P.O.) | 180 | - | - | 1.40 ± 0.30 | - | 13.72 |

Data compiled from multiple studies.[1][2][3][4]

Distribution

Following administration, this compound is widely distributed throughout the body. The primary site of distribution is the kidney, but it is also found in other tissues including the lung, stomach, muscle, uterus, and heart.[1][2][3]

Metabolism

This compound primarily undergoes Phase II metabolism in rats.[1][2][3] The main metabolic pathways include methylation, sulfation, and acetylation.[1][2][3] A significant metabolite identified in rat urine is 4-hydroxy-3-methoxyphenyllactic acid.[3]

Caption: Metabolic pathways of this compound in rats.

Excretion

The primary route of excretion for this compound and its metabolites is through urine.[1][2][3] Following a single intravenous administration of 30 mg/kg, approximately 46.99% of the dose is excreted in the urine as the parent drug within 96 hours.[1][2][3] Fecal excretion is minimal, accounting for only about 1.16% of the administered dose in the same timeframe.[1][2][3] Biliary excretion is also a minor pathway, with about 0.83% of the dose excreted in the bile over 24 hours.[1][2][3]

Table 2: Excretion of this compound in Rats After a Single 30 mg/kg Intravenous Dose

| Excretion Route | Percentage of Dose (%) | Timeframe (hours) |

| Urine (Parent Drug) | 46.99 ± 19.37 | 96 |

| Feces (Parent Drug) | 1.16 ± 0.26 | 96 |

| Bile (Parent Drug) | 0.83 | 24 |

Data from a study on the preclinical absorption, distribution, metabolism, and excretion of this compound.[1][2]

Experimental Protocols

Pharmacokinetic Study in Rats

A typical experimental workflow for assessing the pharmacokinetics of this compound in rats is outlined below.

Caption: Experimental workflow for a pharmacokinetic study.

-

Housing: Animals are typically housed in a controlled environment with a standard diet and water ad libitum.

-

Acclimatization: A period of acclimatization is allowed before the experiment.

-

Intravenous (I.V.): this compound is dissolved in a suitable vehicle (e.g., saline) and administered via the tail vein. Doses of 15, 30, and 60 mg/kg have been studied.[1][2][3]

-

Oral (P.O.): For oral administration, the drug is typically given by gavage. A dose of 180 mg/kg has been used to assess oral bioavailability.[1][2][3]

-

Blood: Blood samples are collected at predetermined time points after drug administration. Collection is often from the retro-orbital plexus or carotid artery into heparinized tubes.[6]

-

Plasma Preparation: Plasma is separated by centrifugation and stored at low temperatures (e.g., -80°C) until analysis.

A high-performance liquid chromatographic (HPLC) method is frequently employed for the quantification of Danshensu in biological samples.[5][6][7]

-

Sample Pre-treatment: A liquid-liquid extraction is often used to prepare the biological samples before HPLC analysis.[5][7]

-

Chromatographic Separation:

-

Detection: UV detection is commonly used.

For higher sensitivity and specificity, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is also utilized.[3][8]

-

Sample Pre-treatment: Liquid-liquid extraction with a solvent like ethyl acetate (B1210297) is a common preparation method.[8]

-

Chromatographic Separation:

-

Mass Spectrometry Detection:

References

- 1. Preclinical Absorption, Distribution, Metabolism, and Excretion of this compound, One of the Main Water-Soluble Ingredients in Salvia miltiorrhiza, in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Preclinical Absorption, Distribution, Metabolism, and Excretion of this compound, One of the Main Water-Soluble Ingredients in Salvia miltiorrhiza, in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Determination of danshensu in rat plasma and tissues by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. [Comparative pharmacokinetic study of this compound and Salvia miltiorrhiza injection in rat] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. researchgate.net [researchgate.net]

The Discovery and Pharmacological History of Sodium Danshensu: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium Danshensu (B613839), the sodium salt of Danshensu (Salvianic acid A), is a major water-soluble bioactive compound derived from the traditional Chinese medicine Danshen (Salvia miltiorrhiza). This technical guide provides a comprehensive overview of the discovery, history, and pharmacological properties of Sodium Danshensu. It details the experimental protocols for key assays, summarizes quantitative data, and visualizes the intricate signaling pathways modulated by this compound. The development of the sodium salt form was a crucial step to enhance the stability and bioavailability of Danshensu, a compound that is otherwise unstable.[1] This guide is intended to be a valuable resource for researchers and professionals in the fields of pharmacology, drug discovery, and traditional medicine.

Discovery and History

The scientific exploration of Salvia miltiorrhiza's chemical constituents began with a focus on its lipophilic compounds. However, recognizing the traditional use of water-based decoctions, research into its water-soluble components gained momentum in the 1980s. This led to the isolation and characterization of Danshensu ((2R)-3-(3,4-Dihydroxyphenyl)lactic acid). To overcome the inherent instability of Danshensu, it was converted into its sodium salt, this compound, which exhibits improved stability and bioavailability while retaining the pharmacological activities of the parent compound.[1]

Physicochemical Properties

| Property | Value | Reference |

| Chemical Formula | C₉H₉NaO₅ | [2] |

| Molecular Weight | 220.15 g/mol | [2] |

| Appearance | White to off-white crystalline solid | [2] |

| Solubility | Soluble in water | [2] |

| CAS Number | 67920-52-9 | [2] |

Pharmacokinetics (in Rats)

A study in Sprague-Dawley rats revealed the following pharmacokinetic parameters for this compound.

| Parameter | 15 mg/kg (i.v.) | 30 mg/kg (i.v.) | 60 mg/kg (i.v.) | 180 mg/kg (p.o.) | Reference |

| t1/2 (h) | 2.76 ± 0.72 | 3.00 ± 0.31 | 2.64 ± 0.44 | - | [2] |

| AUC₀₋₁₂ (µg·h/mL) | 12.67 ± 1.40 | 34.27 ± 2.49 | 67.70 ± 11.71 | - | [2] |

| Absolute Bioavailability (%) | - | - | - | 13.72 | [2] |

Experimental Protocol: Pharmacokinetic Analysis in Rats

Animal Model: Male Sprague-Dawley rats.

Drug Administration:

-

Intravenous (i.v.) administration of this compound at doses of 15, 30, and 60 mg/kg.

-

Oral (p.o.) administration of this compound at a dose of 180 mg/kg.

Sample Collection: Blood samples were collected at various time points post-administration.

Sample Preparation:

-

To 50 µL of rat plasma, add 25 µL of internal standard solution.

-

Acidify with 20 µL of 3 mol/L HCl.

-

Extract with 1 mL of ethyl acetate (B1210297) by vortexing and centrifugation.

-

Evaporate the supernatant to dryness.

-

Reconstitute the residue in 50 µL of the mobile phase.

LC-MS/MS Analysis:

-

Column: C18 column.

-

Mobile Phase: Methanol and 0.1% formic acid in water.

-

Detection: Electrospray ionization in negative ion mode.

Pharmacological Activities and Mechanisms of Action

Vasodilation

This compound exhibits a biphasic effect on vascular tension. At low concentrations (0.1-0.3 g/L), it induces a weak contraction in phenylephrine-precontracted thoracic arteries.[3][4] Conversely, at higher concentrations (1-3 g/L), it produces a pronounced vasodilation.[3][4]

Experimental Protocol: Vasodilation Assay in Isolated Rat Aorta

Tissue Preparation:

-

Isolate the thoracic aorta from normal rats.

-

Cut the aorta into rings and mount them in an organ bath containing Krebs-Henseleit buffer.

Procedure:

-

Pre-contract the aortic rings with phenylephrine (B352888) (1 µmol/L).

-

Add this compound at various concentrations (0.1 to 3 g/L).

-

Record the changes in vessel tension.

Anti-inflammatory Activity

This compound demonstrates significant anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.[5][6]

Experimental Protocol: Anti-inflammatory Assay in Macrophages

Cell Culture: Culture RAW 264.7 macrophage cells.

Procedure:

-

Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified time (e.g., 6 or 24 hours).

-

Collect the cell culture supernatant to measure the levels of TNF-α and IL-6 using ELISA.

-

Isolate total RNA from the cells to analyze the mRNA expression of inflammatory cytokines by RT-PCR.

Cardioprotective Effects

This compound protects the myocardium against ischemia-reperfusion (I/R) injury by reducing infarct size and inhibiting apoptosis of cardiomyocytes.[7][8][9][10]

Experimental Protocol: Cardioprotection in a Rat Model of Myocardial Ischemia-Reperfusion

Animal Model: Male Sprague-Dawley rats.

Procedure:

-

Induce myocardial ischemia by transiently occluding a coronary artery (e.g., for 30 minutes).

-

Administer this compound (e.g., 15, 30, or 60 mg/kg) before or during reperfusion (e.g., 3 hours).

-

Assess cardiac function and measure the infarct size.

-

Analyze the expression of apoptotic proteins (e.g., Bcl-2, Bax) in the myocardial tissue using Western blotting.

Neuroprotective Effects

This compound has demonstrated neuroprotective effects in models of cerebral ischemia-reperfusion injury by reducing infarct volume and neuronal apoptosis.[2][11][12]

Experimental Protocol: Neuroprotection in a Rat Model of Middle Cerebral Artery Occlusion (MCAO)

Animal Model: Male Sprague-Dawley rats.

Procedure:

-

Induce cerebral ischemia by MCAO for a specific duration (e.g., 2 hours).

-

Administer this compound (e.g., 30 or 60 mg/kg) for a certain period (e.g., 5 days) after MCAO.

-

Evaluate neurological deficits.

-

Measure the cerebral infarct volume using TTC staining.

-

Assess neuronal apoptosis in the brain tissue using TUNEL staining and Western blotting for apoptosis-related proteins.

Signaling Pathways

PI3K/Akt Signaling Pathway

This compound has been shown to activate the PI3K/Akt signaling pathway, which is crucial for cell survival and protection against apoptosis in both cardiomyocytes and neurons.[2][7]

NF-κB Signaling Pathway

This compound can inhibit the NF-κB signaling pathway, a key regulator of inflammation. It has been shown to suppress the phosphorylation and nuclear translocation of p65, a subunit of NF-κB, thereby reducing the expression of pro-inflammatory genes.[6]

HIF-1α/STAT3/NLRP3 Inflammasome Pathway

In the context of inflammatory conditions like arthritis, this compound has been found to downregulate the HIF-1α/STAT3/NLRP3 inflammasome pathway in macrophages, leading to reduced secretion of IL-1β.[5]

Conclusion

This compound, a stabilized form of a key bioactive compound from Salvia miltiorrhiza, has demonstrated a wide range of pharmacological activities with significant therapeutic potential, particularly in the management of cardiovascular, inflammatory, and neurological disorders. Its multifaceted mechanisms of action, involving the modulation of key signaling pathways such as PI3K/Akt, NF-κB, and HIF-1α/STAT3/NLRP3, underscore its importance as a subject for ongoing research and drug development. This technical guide provides a foundational resource for scientists to further explore and harness the therapeutic benefits of this compound.

References

- 1. selleck.co.jp [selleck.co.jp]

- 2. Neuroprotective effect and underlying mechanism of this compound [3-(3,4-dihydroxyphenyl) lactic acid from Radix and Rhizoma Salviae miltiorrhizae = Danshen] against cerebral ischemia and reperfusion injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Biphasic effects of this compound on vessel function in isolated rat aorta - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Biphasic effects of this compound on vessel function in isolated rat aorta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Suppression of Macrophage Activation by this compound via HIF-1α/STAT3/NLRP3 Pathway Ameliorated Collagen-Induced Arthritis in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound Inhibits Macrophage Inflammation in Atherosclerosis via the miR-200a-3p/MEKK3/NF-κB Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Cardioprotective effect of Danshensu against myocardial ischemia/reperfusion injury and inhibits apoptosis of H9c2 cardiomyocytes via Akt and ERK1/2 phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Cardioprotective Effect of Paeonol and Danshensu Combination on Isoproterenol-Induced Myocardial Injury in Rats | PLOS One [journals.plos.org]

- 9. This compound promotes the healing of stage 2 pressure injury wounds in ischemia/reperfusion injury rat models: possible regulation of apoptosis and inflammatory response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Danshensu exerts cardioprotective effects in rats with acute myocardial infarction via reduction of infiltration of inflammatory cells and mitigation of myocardial fibrosis | Tropical Journal of Pharmaceutical Research [ajol.info]

- 11. Neuroprotective effect of Danshensu derivatives as anti-ischaemia agents on SH-SY5Y cells and rat brain - PMC [pmc.ncbi.nlm.nih.gov]